molecular formula C23H27N5O2 B6424325 3-[6-oxo-6-(4-phenylpiperazino)hexyl]-1,2,3-benzotriazin-4(3H)-one CAS No. 451469-34-4

3-[6-oxo-6-(4-phenylpiperazino)hexyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B6424325
CAS No.: 451469-34-4
M. Wt: 405.5 g/mol
InChI Key: FFYUQZDEEFADPB-UHFFFAOYSA-N
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Description

3-[6-oxo-6-(4-phenylpiperazino)hexyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazinone core linked to a phenylpiperazine moiety through a hexyl chain, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-oxo-6-(4-phenylpiperazino)hexyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting with the preparation of the benzotriazinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenylpiperazine moiety is then introduced via a nucleophilic substitution reaction, followed by the attachment of the hexyl chain through alkylation reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[6-oxo-6-(4-phenylpiperazino)hexyl]-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenylpiperazine or benzotriazinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[6-oxo-6-(4-phenylpiperazino)hexyl]-1,2,3-benzotriazin-4(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[6-oxo-6-(4-phenylpiperazino)hexyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety may interact with neurotransmitter receptors, while the benzotriazinone core can modulate enzyme activity. These interactions can lead to various biological effects, such as altering signal transduction pathways or inhibiting specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: A compound with a similar aromatic structure but different functional groups.

    Halocarbons: Compounds containing halogen atoms, which can exhibit similar reactivity patterns.

    Azo-fused dinitramino compounds: High-energy materials with structural similarities.

Uniqueness

3-[6-oxo-6-(4-phenylpiperazino)hexyl]-1,2,3-benzotriazin-4(3H)-one is unique due to its combination of a benzotriazinone core and a phenylpiperazine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c29-22(27-17-15-26(16-18-27)19-9-3-1-4-10-19)13-5-2-8-14-28-23(30)20-11-6-7-12-21(20)24-25-28/h1,3-4,6-7,9-12H,2,5,8,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYUQZDEEFADPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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